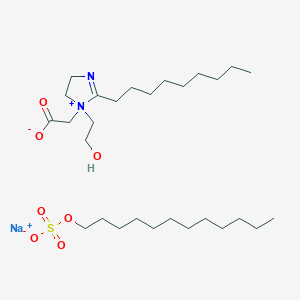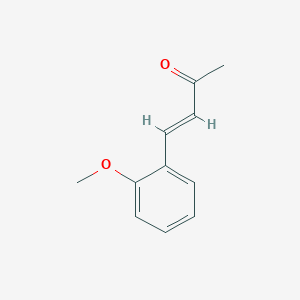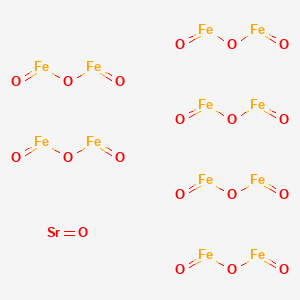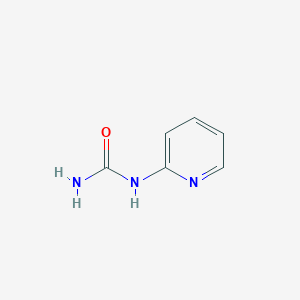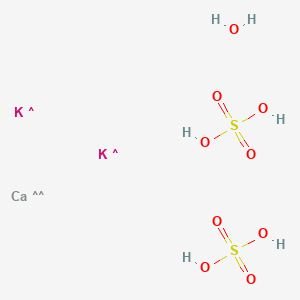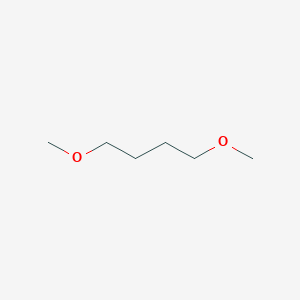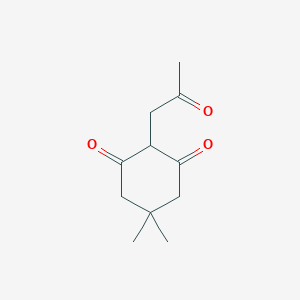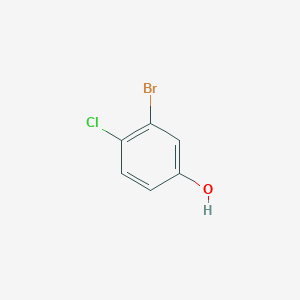
3-Bromo-4-chlorophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-4-chlorophenol can involve halogenation reactions where a phenol compound is subjected to bromination and chlorination processes. In a related study, Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound with a similar halogenated phenol structure, demonstrating the applicability of halogenation reactions in producing bromo-chloro phenolic compounds. This process typically requires the presence of a catalyst or specific reaction conditions to facilitate the selective addition of bromine and chlorine atoms to the phenolic ring (Nazeer et al., 2020).
Molecular Structure Analysis
The molecular and electronic structures of halogenated phenolic compounds have been extensively studied using techniques such as X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy. Kırca et al. (2021) detailed the molecular and electronic structures of two new Schiff base compounds derived from bromo-chloro phenolic structures, highlighting the importance of these analyses in understanding the compound's chemical behavior and reactivity. Such studies often employ density functional theory (DFT) calculations to optimize the geometry and predict electronic properties, confirming the stability and conformation of the halogenated phenol derivatives in various states (Kırca et al., 2021).
Chemical Reactions and Properties
Halogenated phenols, including 3-Bromo-4-chlorophenol, are reactive towards nucleophilic substitution reactions due to the presence of halogen atoms, which can be replaced by other nucleophiles. This reactivity is utilized in synthesizing a wide range of organic compounds. For instance, the Pd-catalyzed Suzuki cross-coupling reaction has been applied to synthesize derivatives of bromo-chlorophenyl compounds, showcasing the versatility of these halogenated phenols in organic synthesis (Nazeer et al., 2020).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Summary of the Application : 3-Bromo-4-chlorophenol is used as a precursor in organic synthesis . It’s involved in the preparation of other compounds, contributing to the diversity and complexity of organic molecules.
- Methods of Application : One specific method involves its reaction with benzyl bromide to prepare 4-(benzyloxy)-1-bromo-2-chlorobenzene . This reaction likely involves nucleophilic aromatic substitution, where the bromine or chlorine atom on the phenol is replaced by the benzyloxy group.
- Results or Outcomes : The outcome of this reaction is the compound 4-(benzyloxy)-1-bromo-2-chlorobenzene . This compound could potentially be used in further reactions to synthesize more complex organic molecules.
Photodissociation Studies
- Summary of the Application : 3-Bromo-4-chlorophenol has been used in photodissociation studies . Photodissociation is a process where a chemical compound is broken down by photons, and it’s often used in environmental science to understand how pollutants break down in the atmosphere.
- Methods of Application : The specific methods of application would involve exposing the 3-Bromo-4-chlorophenol to a source of ultraviolet light and then using spectroscopic techniques to analyze the products .
- Results or Outcomes : The results or outcomes would provide information about the potential pathways for the breakdown of 3-Bromo-4-chlorophenol in the environment .
Electrophilic Bromination of Phenols
- Summary of the Application : 3-Bromo-4-chlorophenol can be used in electrophilic bromination of phenols . This process is important in the synthesis of aryl bromides, which are compounds of great importance in organic chemistry . They appear or are frequently used in materials science, agrochemicals, natural compounds and pharmaceuticals .
- Methods of Application : The specific method involves the use of a new I(III)-based reagent, the PIDA–AlBr3 system . A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .
- Results or Outcomes : The results showed that a practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFHIKASCUQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468669 | |
| Record name | 3-Bromo-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorophenol | |
CAS RN |
13659-24-0 | |
| Record name | 3-Bromo-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



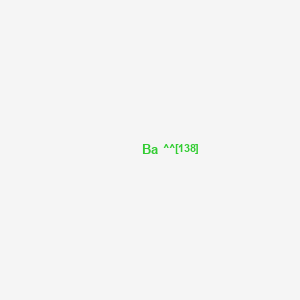
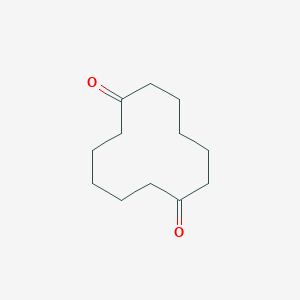
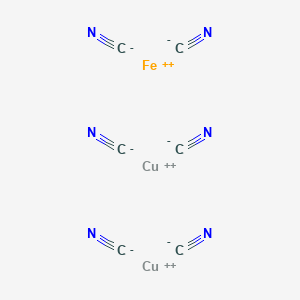
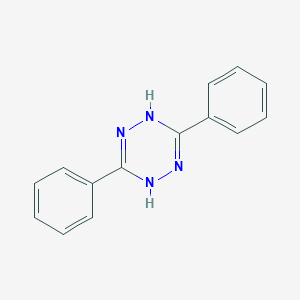
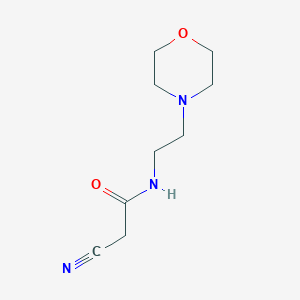
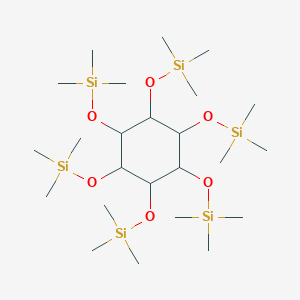
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
